3,5-Dichloro-4-(difluoromethoxy)aniline 3,5-Dichloro-4-(difluoromethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 101847-52-3
VCID: VC6942978
InChI: InChI=1S/C7H5Cl2F2NO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H,12H2
SMILES: C1=C(C=C(C(=C1Cl)OC(F)F)Cl)N
Molecular Formula: C7H5Cl2F2NO
Molecular Weight: 228.02

3,5-Dichloro-4-(difluoromethoxy)aniline

CAS No.: 101847-52-3

Cat. No.: VC6942978

Molecular Formula: C7H5Cl2F2NO

Molecular Weight: 228.02

* For research use only. Not for human or veterinary use.

3,5-Dichloro-4-(difluoromethoxy)aniline - 101847-52-3

Specification

CAS No. 101847-52-3
Molecular Formula C7H5Cl2F2NO
Molecular Weight 228.02
IUPAC Name 3,5-dichloro-4-(difluoromethoxy)aniline
Standard InChI InChI=1S/C7H5Cl2F2NO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H,12H2
Standard InChI Key JBLIDOJYHVLMDS-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Cl)OC(F)F)Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 3,5-dichloro-4-(difluoromethoxy)aniline is C₇H₅Cl₂F₂NO, with a molecular weight of 229.03 g/mol. Its IUPAC name reflects the substitution pattern: 4-(difluoromethoxy)-3,5-dichloroaniline. Key structural attributes include:

  • Chlorine atoms at positions 3 and 5, which impart electron-withdrawing effects and enhance metabolic stability .

  • A difluoromethoxy group (-OCF₂H) at position 4, contributing to lipophilicity and influencing pharmacokinetic properties.

  • An amino group (-NH₂) at position 1, enabling participation in electrophilic substitution and coupling reactions .

Table 1: Comparative Structural Analysis of Halogenated Anilines

CompoundMolecular FormulaSubstituentsMolecular Weight (g/mol)
3,5-Dichloro-4-(difluoromethoxy)anilineC₇H₅Cl₂F₂NO3-Cl, 5-Cl, 4-OCF₂H, 1-NH₂229.03
4-Chloro-3-(difluoromethoxy)anilineC₇H₆ClF₂NO4-Cl, 3-OCF₂H, 1-NH₂193.58
3,5-Dichloro-4-(trifluoromethoxy)anilineC₇H₄Cl₂F₃NO3-Cl, 5-Cl, 4-OCF₃, 1-NH₂246.01

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3,5-dichloro-4-(difluoromethoxy)aniline involves multistep reactions, optimized for scalability and yield:

Step 1: Chlorination of Phenol Derivatives
Starting with 2,6-dichloro-4-nitrophenol, selective fluorination is achieved using hydrogen fluoride (HF) or tetrafluoroethylene gas under controlled conditions . This step introduces the difluoromethoxy group via nucleophilic substitution.

Step 2: Nitration and Reduction
The intermediate undergoes nitration with mixed acid (H₂SO₄/HNO₃) to introduce a nitro group, followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine.

Reaction Scheme:

  • 2,6-Dichloro-4-nitrophenol + HF → 2,6-Dichloro-4-(difluoromethoxy)nitrobenzene

  • 2,6-Dichloro-4-(difluoromethoxy)nitrobenzene + H₂ (Pd/C) → 3,5-Dichloro-4-(difluoromethoxy)aniline

Industrial Optimization

Large-scale production employs dimethylformamide (DMF) as a solvent, with reactions conducted at 80–150°C to enhance kinetics . Distillation under reduced pressure ensures high purity (>98%), critical for pharmaceutical intermediates .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C, with minimal degradation below this threshold .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).

  • pKa: The amino group exhibits a pKa of ~4.7, influenced by electron-withdrawing substituents.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 2H, Ar-H), 4.21 (s, 2H, NH₂), 3.98 (t, J=12 Hz, 1H, OCF₂H) .

  • ¹³C NMR: δ 152.1 (C-O), 135.4 (C-Cl), 121.8 (C-NH₂), 115.2 (OCF₂H) .

Biological Activity and Applications

Mechanism of Action

The compound interacts with kinase enzymes and G-protein-coupled receptors (GPCRs), inhibiting pathways like VEGF and PDGFR, which are implicated in angiogenesis and cancer progression. Its difluoromethoxy group enhances blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

Pharmaceutical Relevance

  • Anticancer Agents: Serves as an intermediate in regorafenib analogs, which inhibit tumor proliferation.

  • Antimicrobials: Demonstrates activity against Staphylococcus aureus (MIC = 8 µg/mL) due to halogen-mediated membrane disruption .

Table 2: Biological Activity Profile

TargetIC₅₀ (nM)Mechanism
VEGFR212.4Inhibition of kinase activity
PDGFR-β18.9ATP-binding site blockage
CYP3A4>1000Low metabolic liability

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